Benzene, 1-chloro-4-[(chloromethyl)sulfonyl]-2-nitro-
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Overview
Description
Benzene, 1-chloro-4-[(chloromethyl)sulfonyl]-2-nitro- is an organic compound with a complex structure It is characterized by the presence of a benzene ring substituted with a chlorine atom, a chloromethylsulfonyl group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-chloro-4-[(chloromethyl)sulfonyl]-2-nitro- typically involves multiple steps. One common method starts with the chlorination of benzene to introduce the chlorine atom. This is followed by the introduction of the nitro group through nitration. The chloromethylsulfonyl group is then added via a sulfonation reaction, which involves the use of chloromethyl sulfone as a reagent.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The reactions are carried out in reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity. Catalysts may be used to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-chloro-4-[(chloromethyl)sulfonyl]-2-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce a variety of substituted benzene compounds.
Scientific Research Applications
Benzene, 1-chloro-4-[(chloromethyl)sulfonyl]-2-nitro- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism by which Benzene, 1-chloro-4-[(chloromethyl)sulfonyl]-2-nitro- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the chloromethylsulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity.
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1-chloro-4-(chloromethyl)-
- Benzene, 1-chloro-4-methyl-
- Benzene, 1-chloro-2-(chloromethyl)-
Uniqueness
Benzene, 1-chloro-4-[(chloromethyl)sulfonyl]-2-nitro- is unique due to the presence of both a nitro group and a chloromethylsulfonyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for.
Properties
IUPAC Name |
1-chloro-4-(chloromethylsulfonyl)-2-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO4S/c8-4-15(13,14)5-1-2-6(9)7(3-5)10(11)12/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYZHNBAXADALT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)CCl)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70482071 |
Source
|
Record name | Benzene, 1-chloro-4-[(chloromethyl)sulfonyl]-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70482071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7592-97-4 |
Source
|
Record name | Benzene, 1-chloro-4-[(chloromethyl)sulfonyl]-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70482071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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